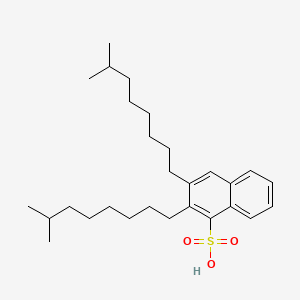

Naphthalenesulfonic acid, diisononyl-

Description

Significance in Chemical Science and Industrial Additive Research

In the realm of chemical science, naphthalenesulfonic acid, diisononyl- is significant as a member of the broader family of aryl sulfonic acids. wikipedia.org Research into this compound contributes to the understanding of structure-property relationships in sulfonated aromatic compounds, particularly how the introduction of long, branched alkyl chains like the diisononyl groups influences solubility, surfactancy, and interaction with other materials. google.com

The compound's primary significance, however, lies in its role as an industrial additive. It is extensively researched and used in formulations for industrial lubricants, greases, cutting fluids, and industrial coatings. wikipedia.org A key area of investigation is its efficacy as a corrosion inhibitor. wikipedia.orggoogle.com Salts of diisononylnaphthalene sulfonic acid, such as calcium and barium salts, share these applications and are often studied alongside the parent acid. wikipedia.org The ammonium (B1175870) and amine salts of diisononylnaphthalene sulfonic acid have been shown to be particularly effective as additives for motor fuels like gasoline and diesel fuel, where they improve lubrication at the top of the cylinders and valve stems. google.com Furthermore, amine dinonylnaphthalene (B12650604) sulfonates are recognized as effective ashless corrosion inhibitors, which is advantageous in applications where the formation of ash deposits is undesirable, such as in gasoline, fuel oil, and 2-cycle engine oil. googleapis.com

Overview of Key Research Trajectories

Historical Context of Sulfonated Naphthalene (B1677914) Compounds in Research

The study of sulfonated naphthalene compounds has a rich history dating back to the early 20th century. Polynaphthalene sulfonates (PNS), or naphthalene sulfonate condensates, were first developed in the 1930s by IG Farben in Germany. hardtchemical.com Initially, these compounds found use in the leather and textile industries as tanning agents and dye dispersants. hardtchemical.com A significant application emerged with the development of synthetic rubber, where PNS was used as a secondary emulsifier. hardtchemical.com

Compounds like Nekal, an early alkyl naphthalene sulfonate, were among the first synthetic surfactants developed, revolutionizing various industries. greenagrochem.com The fundamental reaction for producing these compounds is aromatic sulfonation, an electrophilic aromatic substitution where a hydrogen atom on an arene is replaced by a sulfonic acid group (-SO2OH). wikipedia.org Naphthalene itself was first isolated from coal tar in 1819. numberanalytics.com The sulfonation of naphthalene to produce naphthalenesulfonic acids became a crucial process for synthesizing dyes and surfactants. numberanalytics.com

Current Landscape of Scholarly Investigations

Contemporary research on naphthalenesulfonic acid, diisononyl- and its derivatives continues to explore and expand upon its established applications. A significant focus of current scholarly investigations is the enhancement of lubricant and fuel performance. For instance, barium dinonylnaphthalene sulfonate is used in engine oils to provide detergency, dispersion, and anti-wear properties. minglanchem.com

Another active area of research is in the field of corrosion inhibition. Studies have unexpectedly found that amine dinonylnaphthalene sulfonates are highly effective ashless corrosion inhibitors, both on their own and in synergistic combination with carboxylic acid derivatives. google.com The development of these ashless additives is driven by the need to reduce solid residues after combustion in engines. googleapis.com

Furthermore, research extends to the synthesis and optimization of these compounds. The preparation of dinonylnaphthylsulfonic acid typically involves the reaction of naphthalene with nonene to yield diisononylnaphthalene, which is then sulfonated. wikipedia.org Different methods and catalysts for these alkylation and sulfonation steps are subjects of ongoing study to improve yield and purity. google.comgoogle.com The use of naphthalenesulfonic acid derivatives as photostabilizers for polymers like poly(vinyl chloride) is also an emerging area of investigation. nih.gov

Classification within Sulfonated Aromatic Compounds

Naphthalenesulfonic acid, diisononyl- is classified as a sulfonated aromatic compound. numberanalytics.com This class of organic compounds is characterized by an aromatic ring system, in this case, naphthalene, to which a sulfonic acid group (-SO3H) is directly attached. numberanalytics.com

Within this broad class, it can be further categorized based on its structure:

Alkyl-substituted Aryl Sulfonic Acid : The presence of the two isononyl groups makes it an alkylated derivative. google.com

Polycyclic Aromatic Sulfonic Acid : Naphthalene is a polycyclic aromatic hydrocarbon, placing this compound in the category of sulfonated PAHs. knowde.com

Sulfonated aromatic compounds can also be broadly divided into polar and non-polar sulfonates. The physicochemical properties of polar sulfonates are dominated by the sulfo group, making them highly water-soluble. In contrast, non-polar sulfonates have a large non-polar structural unit, which is the case for naphthalenesulfonic acid, diisononyl-, where the large diisononyl group imparts significant non-polar character. riwa-rijn.org This dual nature, with a polar sulfonic acid head and a large non-polar tail, is responsible for its surfactant properties and its solubility in petroleum products rather than water. ontosight.aigoogle.com

Interactive Data Table: Properties of Naphthalenesulfonic Acid, Diisononyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C28H44O3S | wikipedia.org |

| Appearance | Dark-colored viscous liquid | epa.gov |

| Water Solubility | Very low / Insoluble | wikipedia.orggoogle.com |

| Volatility | Low | wikipedia.org |

| Vapor Pressure | Low / Negligible | wikipedia.orgepa.gov |

Interactive Data Table: Key Research Findings and Applications

| Research Area | Key Finding/Application | Relevant Compounds | Source |

|---|---|---|---|

| Industrial Lubricants | Additive in lubricants, greases, and cutting fluids. | Naphthalenesulfonic acid, diisononyl- and its calcium and barium salts | wikipedia.org |

| Corrosion Inhibition | Effective rust inhibitor in motor fuels and lubricating oils. | Naphthalenesulfonic acid, diisononyl- and its salts | google.com |

| Fuel Additives | Improves lubrication in internal combustion engines. | Ammonium and amine salts of dinonylnaphthalene sulfonic acid | google.com |

| Ashless Additives | Acts as an effective ashless corrosion inhibitor. | Amine dinonylnaphthalene sulfonates | google.comgoogleapis.com |

| Surfactants/Dispersants | Used as a surfactant, emulsifier, and dispersant in various industrial applications. | Naphthalenesulfonic acid, diisononyl- | ontosight.ai |

| Plasticizers | The free sulfonic acid and certain salts are effective plasticizers, especially for rubber. | Naphthalenesulfonic acid, diisononyl- and its salts | google.com |

Structure

3D Structure

Properties

CAS No. |

63512-65-2 |

|---|---|

Molecular Formula |

C28H44O3S |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C28H44O3S/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31) |

InChI Key |

JHKVPACJVPHLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Functional Principles

Interfacial Chemistry and Surfactant Phenomena

The behavior of DINNSA at the boundary between different phases, such as metal-liquid or organic-aqueous, is central to its function. Its amphiphilic structure allows it to orient itself at these interfaces, reducing interfacial tension and forming structured molecular layers.

Film Formation Mechanisms on Metal Surfaces

Diisononyl Naphthalenesulfonic Acid is utilized as a corrosion inhibitor, a function that relies on its ability to form a protective film on metal surfaces. ontosight.aiwikipedia.org The mechanism of film formation involves the adsorption of the molecule onto the native oxide layer of the metal.

Research on the interaction of long-chain organic acids with metal and alloy oxides provides insight into this process. nih.gov The sulfonic acid head group acts as the anchor, interacting strongly with the metal oxide surface. Once anchored, the bulky, hydrophobic diisononyl naphthalene (B1677914) tails orient away from the surface, forming a dense, non-polar layer. nih.gov This self-assembled film acts as a physical barrier, isolating the metal from corrosive agents in the environment. Studies have shown that while sulfonic acid forms stable films on various metal oxides after rinsing, their stability under more rigorous conditions like sonication can be less than that of films formed by phosphonic acids, indicating differences in the strength of the head group-substrate interaction. nih.gov

| Substrate | Sulfonic Acid Film Stability (Post-Sonication) |

| Stainless Steel 316L | Film remains |

| Iron Oxide | Film removed |

| Nickel Oxide | Film removed |

| Titanium Oxide | Film removed |

| Chromium Oxide | Film removed |

Molecular Interactions of Sulfonic Acid Groups with Substrates

The primary interaction driving the adsorption of DINNSA onto a substrate is the strong electrostatic attraction between the polar sulfonic acid head group (-SO₃H) and the metal oxide surface. nih.gov The sulfonic acid group can interact with the surface hydroxyl groups present on the native oxide layer of metals, forming strong hydrogen bonds or even covalent bonds. nih.govnih.gov

The effectiveness of this interaction is influenced by the acidity of the head group and the nature of the substrate. nih.gov The sulfonic acid group's strong acidic nature facilitates a robust interaction with a variety of metal oxides. This interaction leads to the formation of an organized monolayer where the non-polar tails are projected outwards, creating a hydrophobic surface that repels water and inhibits corrosion. ontosight.ainih.gov

Interfacial Behavior at Organic-Aqueous Interfaces

At the interface between an organic (oil) phase and an aqueous (water) phase, DINNSA functions as a potent surfactant. researchgate.net Its amphiphilic nature allows it to position itself at this boundary, reducing the interfacial tension that keeps the two phases separate. The hydrophobic diisononyl naphthalene tails penetrate the organic phase, while the hydrophilic sulfonic acid group remains in the aqueous phase. ontosight.aiepa.gov

Studies using Langmuir trough techniques on the sodium salt of dinonylnaphthalene (B12650604) sulfonic acid have demonstrated its ability to form stable monolayers at the air-water interface. researchgate.net These experiments show that the molecules form a liquid-condensed film, with a monolayer collapse occurring at a limiting molecular area of 67 Ų. researchgate.net This behavior is crucial for its role in applications like liquid-liquid extraction of metal ions, where it facilitates the transfer of ions from the aqueous phase to the organic phase by forming complexes at the interface. researchgate.net

| Interfacial Property | Value |

| Limiting Molecular Area | 67 Ų |

| Film Characteristics | Liquid-condensed |

Dispersant, Emulsifying, and Wetting Properties

The surfactant properties of DINNSA are the basis for its widespread use as a dispersant, emulsifier, and wetting agent in various formulations, from paints and coatings to industrial detergents. ontosight.aigoogle.comgoogle.com

Colloidal Stabilization Mechanisms in Dispersion Systems

In dispersion systems, DINNSA prevents the agglomeration of finely divided solid particles suspended in a liquid medium. google.comgoogle.com It achieves this through two primary colloidal stabilization mechanisms:

Steric Hindrance: The DINNSA molecules adsorb onto the surface of the suspended particles. The large, bulky diisononyl naphthalene tails extend into the surrounding liquid, creating a steric barrier. This physical barrier prevents the particles from approaching each other closely enough for the attractive van der Waals forces to cause them to clump together and settle out. google.comgoogle.com

Electrostatic Repulsion: As an anionic surfactant, the sulfonic acid head group carries a negative charge when dissociated. When adsorbed onto the particles, it imparts a net negative charge to their surfaces. This results in electrostatic repulsion between the particles, further contributing to the stability of the dispersion. atamanchemicals.compcc.eu

This dual-action stabilization is particularly effective in non-aqueous systems like high-solids coatings, where DINNSA improves rheological properties and prevents pigment settling. google.comgoogle.com

Role in Emulsion Polymerization: Particle Nucleation and Colloidal Stability

In emulsion polymerization, where a monomer is emulsified in a continuous phase (typically water) to produce a polymer latex, surfactants play a critical role. While DINNSA can act as an emulsifier, its structure and properties suggest it is particularly effective as a co-emulsifier or stabilizer for the growing polymer particles, rather than as the primary agent for particle nucleation. ontosight.aigoogle.com

Influence on Diffusion of Inorganic Particles

Diisononylnaphthalenesulfonic acid (DINNSA) and its derivatives are highly effective as dispersants in non-aqueous fluid compositions that contain finely divided solid particles. google.com The primary function of a dispersant is to improve the separation and stabilization of particles, thereby influencing their diffusion and preventing aggregation or flocculation. The process of pigment dispersion involves three key steps: wetting of the particle surface, de-agglomeration of particle clusters into smaller units, and stabilization of these smaller particles. evonik.combasf.com

The efficacy of DINNSA as a dispersant is attributed to its molecular structure, which combines a polar sulfonate head group with large, nonpolar diisononyl tails. This amphiphilic nature allows it to adsorb onto the surface of inorganic particles. The stabilization of dispersed particles can occur through two main mechanisms: electrostatic and steric stabilization. evonik.com In non-aqueous systems, steric stabilization is predominant. The bulky diisononyl groups project from the particle surface into the surrounding medium, creating a steric barrier that prevents particles from approaching each other closely enough to be attracted by van der Waals forces. evonik.com

Research has demonstrated that dinonylnaphthalene sulfonates provide an unexpectedly significant reduction in the viscosity of compositions containing inorganic particles, which is a direct indicator of improved particle diffusion and dispersion. google.com This enhanced rheological property is crucial in applications such as high-solids coatings, where maintaining a low viscosity is essential for application and performance. google.com The effectiveness of DINNSA as a dispersant surpasses many conventional agents, particularly at lower concentrations. google.com

Table 1: Effect of Diisononylnaphthalene Sulfonate (DNNS) Zinc Salt on Viscosity of a Nonaqueous Composition

This table illustrates the superior viscosity reduction achieved with a zinc salt of DINNSA compared to other dispersants at varying concentrations in a nonaqueous fluid with finely divided solids.

| Dispersant | Concentration (% by weight) | Viscosity Reduction Effect |

|---|---|---|

| DNNS Zinc Salt | Low (e.g., <1%) | Most Effective / Significant |

| Other Dispersant A | Low (e.g., <1%) | Less Effective |

| Other Dispersant B | Low (e.g., <1%) | Less Effective |

| DNNS Zinc Salt | 1% | Comparable to other dispersants |

| Other Dispersants (4 of 5 tested) | 1% | Comparable to DNNS Zinc Salt |

Data derived from descriptions in patent information regarding the efficacy of dinonylnaphthalene sulfonates as dispersants. google.com

Hydrophobic Ion Pairing Principles and Applications

Hydrophobic ion pairing (HIP) is a technique used to increase the lipophilicity of charged drug molecules, thereby improving their solubility in lipids and enhancing their encapsulation into drug delivery systems. nih.govnih.gov The process involves pairing a charged drug with an oppositely charged molecule, or counterion, that possesses significant hydrophobic moieties. nih.gov

The formation of a hydrophobic ion pair increases the hydrophobicity of a molecule through two primary mechanisms. nih.gov First, the electrostatic interaction between the charged drug and the counterion effectively neutralizes or "masks" the charge of the drug molecule. This reduction in net charge diminishes the molecule's affinity for polar solvents like water. nih.gov

Second, the counterion itself introduces hydrophobic character. nih.gov In the case of diisononylnaphthalenesulfonic acid, the large, branched diisononyl alkyl groups and the naphthalene ring provide a substantial nonpolar surface area. When DINNSA pairs with a cationic drug, these hydrophobic moieties essentially coat the drug, creating a complex that is more readily soluble in non-aqueous or lipidic environments. nih.govnih.gov This enhanced lipophilicity is crucial for formulating drugs into lipid-based delivery systems like nanoparticles or self-emulsifying drug delivery systems (SEDDS). nih.gov

Diisononylnaphthalenesulfonic acid acts as an anionic counterion, making it suitable for forming complexes with cationic (positively charged) active pharmaceutical ingredients (APIs). The formation of the complex is driven by a strong electrostatic attraction between the negatively charged sulfonate group (-SO₃⁻) of DINNSA and a positive center on the API, such as a protonated amine group. nih.gov

The resulting salt is a neutral, lipophilic complex. Alkyl sulfonates are recognized as versatile and suitable counterions for synthesizing such lipophilic salts. nih.gov The specific properties of the resulting complex, including its solubility and stability, are determined by the combined physicochemical characteristics of both the drug and the counterion. The large, bulky nature of the diisononyl groups in DINNSA can provide a significant steric shield, further stabilizing the ion pair.

The application of hydrophobic ion pairing with counterions like naphthalenesulfonic acid derivatives has profound implications for drug delivery using nanocarriers. By converting a hydrophilic drug into a lipophilic complex, its solubility within the lipid matrix of a nanocarrier can be dramatically increased. acs.orgresearchgate.net This allows for a much higher drug loading and encapsulation efficiency, which can reach up to 100% in some cases. rsc.org

For instance, studies have shown that pairing the drug atazanavir (B138) with 2-naphthalene sulfonate increased its solubility in a SEDDS formulation by nearly four-fold compared to the free base. acs.orgresearchgate.net This enhanced solubility allows for higher payloads in nanocarriers, which is essential for delivering a therapeutic dose in a reasonable volume. researchgate.net

Furthermore, the formation of a stable, hydrophobic ion pair can control the release of the drug from the nanocarrier. researchgate.net The lipophilic complex tends to remain within the oily droplets of a nanoemulsion, minimizing premature release of the drug into the aqueous environment of the gastrointestinal tract. nih.govresearchgate.net This ensures that the drug reaches the absorption membrane in its intact, encapsulated form, potentially leading to improved bioavailability. nih.gov

Table 2: Enhanced Solubility of Atazanavir via Hydrophobic Ion Pairing in SEDDS

This table shows the increase in solubility for the drug Atazanavir in a Self-Emulsifying Drug Delivery System (SEDDS) when paired with different hydrophobic counterions, demonstrating the effectiveness of the HIP strategy.

| Atazanavir Form | Counterion | Solubility in SEDDS (mg/mL) | Fold Increase |

|---|---|---|---|

| Free Base | None | 0.75 | - |

| Hydrophobic Ion Pair | 2-Naphthalene sulfonate | 2.80 | ~3.7 |

| Hydrophobic Ion Pair | Sodium docusate | 4.30 | ~5.7 |

Data based on findings from studies on hydrophobic ion pairing for oral drug delivery. acs.orgresearchgate.net

Biological and Biochemical Interaction Pathways

The direct and specific interactions of diisononylnaphthalenesulfonic acid with cellular processes and enzyme activities are not extensively documented in publicly available research. However, general toxicological information indicates that the compound can elicit biological responses. It is reported to cause skin and eye irritation and is known to be toxic to aquatic organisms, which confirms it is not biologically inert. ontosight.ai

While specific mechanistic pathways for DINNSA are unclear, studies on structurally related naphthalenesulfonic acid compounds offer some insight. For example, research has shown that other derivatives, such as 8-anilino-1-naphthalenesulfonic acid, can be transformed by enzymes like laccase to produce new compounds with significant antibacterial properties. mdpi.com This suggests that the naphthalene sulfonic acid framework can be recognized and processed by certain enzymes. However, without direct studies on the diisononyl- derivative, it is not possible to conclude a similar metabolic pathway or biological effect. The potential for DINNSA to modulate cellular or enzymatic functions remains an area requiring further investigation.

Investigation of Biological Effects on Metabolic Processes in In Vitro Models

Following a comprehensive search of scientific literature, no publicly available studies investigating the specific biological effects of diisononyl naphthalenesulfonic acid on metabolic processes in in vitro models were identified. Consequently, detailed research findings and data tables on this specific subject could not be provided.

Research into the in vitro metabolism of the parent compound, naphthalene, and other alkylated naphthalenes has been conducted. Studies on naphthalene using human liver microsomes have identified various metabolites, indicating that the naphthalene structure can be enzymatically altered. Research has also shown that the presence and length of alkyl chains on the naphthalene ring can influence metabolic pathways, often favoring oxidation of the side chains over the aromatic core.

However, these studies did not involve diisononyl naphthalenesulfonic acid, and therefore, their findings cannot be directly extrapolated to this specific compound. The unique combination of the naphthalene core, two nonyl side chains, and a sulfonic acid group would likely result in a distinct metabolic profile and biological activity. Without direct experimental evidence from in vitro models, any discussion of the metabolic effects of diisononyl naphthalenesulfonic acid would be speculative.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Analysis Methods

Spectroscopic methods are instrumental in elucidating the molecular structure and quantifying the concentration of diisononyl naphthalenesulfonic acid. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique molecular fingerprint. For diisononyl naphthalenesulfonic acid, the FT-IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the naphthalene (B1677914) ring, the sulfonic acid group, and the diisononyl alkyl chains.

Key FT-IR Spectral Features of Diisononyl Naphthalenesulfonic Acid:

The identification of these characteristic peaks allows for the confirmation of the chemical structure of diisononyl naphthalenesulfonic acid. Furthermore, FT-IR can be employed in coordination studies, for instance, to investigate the interaction of the sulfonic acid group with metal ions or other molecules. Changes in the position and intensity of the S=O and S-O stretching vibrations can indicate the formation of complexes or salts.

Table 1: Characteristic FT-IR Absorption Bands for Diisononyl Naphthalenesulfonic Acid Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H stretch | 3200-2500 (broad) |

| S=O asymmetric stretch | 1250-1160 | |

| S=O symmetric stretch | 1080-1010 | |

| S-O stretch | 700-610 | |

| Naphthalene Ring | C-H aromatic stretch | 3100-3000 |

| C=C aromatic stretch | 1600-1450 | |

| C-H out-of-plane bend | 900-675 | |

| Diisononyl Chains | C-H aliphatic stretch | 2960-2850 |

Note: The exact positions of the absorption bands can vary depending on the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The naphthalene ring system in diisononyl naphthalenesulfonic acid acts as a chromophore, giving rise to characteristic absorption bands.

For qualitative analysis, the UV-Vis spectrum of diisononyl naphthalenesulfonic acid will exhibit absorption maxima (λmax) that are characteristic of the electronic transitions within the naphthalene moiety. The positions and relative intensities of these bands can be used to confirm the presence of the naphthalenesulfonic acid structure.

Quantitative analysis is performed by measuring the absorbance of a solution at a specific wavelength, typically at one of the absorption maxima, and applying the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve, constructed by plotting the absorbance of a series of standard solutions of known concentrations, is used to determine the concentration of diisononyl naphthalenesulfonic acid in an unknown sample. This method is particularly useful for routine quality control and for monitoring the concentration of the compound in various formulations.

Table 2: Expected UV-Vis Absorption Maxima for Naphthalene Derivatives

| Chromophore | Electronic Transition | Approximate λmax (nm) |

|---|

Note: The exact λmax values and molar absorptivity for diisononyl naphthalenesulfonic acid can be influenced by the solvent and the substitution pattern on the naphthalene ring.

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating diisononyl naphthalenesulfonic acid from complex mixtures, resolving its isomers, and analyzing its degradation products. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like diisononyl naphthalenesulfonic acid. Due to its polar sulfonic acid group and nonpolar diisononyl chains, reversed-phase HPLC is a commonly employed mode for its analysis.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier to suppress the ionization of the sulfonic acid group. The separation is based on the hydrophobic interactions between the diisononyl chains and the stationary phase. Components with longer or more branched alkyl chains will have stronger interactions and thus longer retention times.

HPLC is also instrumental in evaluating the performance of diisononyl naphthalenesulfonic acid as a dispersing agent. By analyzing the concentration of the free compound in a dispersion over time, the effectiveness of its adsorption onto particle surfaces can be assessed.

Table 3: Typical HPLC Parameters for the Analysis of Alkyl Naphthalenesulfonic Acids

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~280 nm |

Diisononyl naphthalenesulfonic acid can exist as a complex mixture of isomers due to the various possible attachment points of the diisononyl group and the sulfonic acid group on the naphthalene ring. Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the separation of charged species and isomers.

In CE, separation is achieved based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field. The migration is governed by the analyte's charge-to-size ratio. For the separation of naphthalenesulfonic acid isomers, which have the same mass and charge, the addition of a selector, such as a cyclodextrin, to the background electrolyte is often necessary. The differential inclusion of the isomers into the cyclodextrin cavity introduces a difference in their effective mobility, enabling their resolution. nih.govusp.org

Diisononyl naphthalenesulfonic acid is a non-volatile compound and therefore not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is an invaluable tool for the identification of volatile and semi-volatile degradation products that may be formed under thermal stress.

Techniques such as pyrolysis-GC-MS can be employed to study the thermal decomposition of diisononyl naphthalenesulfonic acid. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting smaller, volatile fragments are then separated by GC and identified by MS. nih.govresearchgate.net This can provide information about the thermal stability of the compound and the nature of its decomposition pathways. Expected degradation products could include fragments from the alkyl chains (e.g., alkenes, alkanes) and the naphthalene core (e.g., naphthalene, sulfonated naphthalenes). wgtn.ac.nz

Alternatively, if the compound is subjected to other degradation processes (e.g., chemical or photodegradation), any volatile products formed can be extracted and analyzed by conventional GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Complex Mixture Analysis

The analysis of Naphthalenesulfonic acid, diisononyl- presents a significant challenge due to the inherent complexity of the commercial product, which exists as a mixture of numerous isomers. The "diisononyl" group is derived from a branched C9 alcohol, leading to a wide array of structural variations in the alkyl chains attached to the naphthalene core. Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced counterpart, Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), are powerful and indispensable tools for tackling this complexity.

UPLC, by employing columns with sub-2 µm particles, offers significantly higher resolution, sensitivity, and speed compared to traditional HPLC. researchgate.net This enhanced separation capability is crucial for resolving the closely eluting isomers of diisononyl-naphthalenesulfonic acid. When coupled with HRMS (such as Time-of-Flight (TOF) or Orbitrap analyzers), the technique allows for the determination of the elemental composition of the parent ion and its fragments with high mass accuracy (typically < 5 ppm), greatly enhancing confidence in compound identification. researchgate.net

For the analysis of sulfonated compounds, reversed-phase chromatography is commonly employed. Ion-pairing agents, such as tetrabutylammonium salts, may be added to the mobile phase to improve the retention and separation of anionic species like sulfonates on C18 columns. researchgate.netnih.gov The mobile phase typically consists of a gradient of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov

In complex mixture analysis, UPLC-HRMS provides not only quantification of target compounds but also enables the identification of unknown or unexpected isomers and related substances. nih.gov The high data quality allows for retrospective analysis, where data can be mined for newly identified compounds of interest without re-running the sample. researchgate.net The combination of chromatographic retention time, accurate mass measurement, and MS/MS fragmentation patterns provides a multi-dimensional identification and quantification approach essential for the comprehensive characterization of complex industrial chemicals like Naphthalenesulfonic acid, diisononyl-. rsc.orgnih.gov

| Parameter | Typical Condition/Value | Purpose/Rationale |

|---|---|---|

| Chromatography System | UPLC / UHPLC | Provides high-resolution separation of complex isomers. researchgate.net |

| Column | Reversed-Phase C18 or C8 (e.g., 1.7 µm particle size) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate | Aqueous phase; acid or buffer aids in ionization for MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic phase for eluting analytes via a gradient. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar, ionizable compounds; negative mode is ideal for detecting the anionic sulfonate group [M-H]⁻. researchgate.net |

| Mass Analyzer | High-Resolution MS (TOF, Orbitrap) | Provides accurate mass measurements (< 5 ppm) for confident formula determination. researchgate.net |

| Data Acquisition | MS/MS or All-Ions Fragmentation | Generates fragment ions for structural confirmation and isomer differentiation. nih.gov |

Elemental Analysis and Titrimetric Methods

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), sulfur (S), and other elements (like oxygen, O, which is often determined by difference) in a purified sample of a compound. For Naphthalenesulfonic acid, diisononyl-, this method serves as a crucial tool for verifying the empirical formula and confirming the stoichiometric integrity and purity of a synthesized batch or an isolated isomer.

The process involves the complete combustion of a precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. These experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and lends strong support to the compound's identity and purity. For a specific diisononyl-naphthalenesulfonic acid isomer, such as C₂₈H₄₆O₃S, the theoretical elemental composition can be precisely calculated.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 28 | 336.308 | 72.67% |

| Hydrogen (H) | 1.008 | 46 | 46.368 | 10.02% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 10.38% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 6.93% |

| Total Molecular Weight | 462.733 g/mol |

Titrimetric Quantification of Specific Ions

Titrimetric methods, particularly acid-base titration, provide a classic and reliable means for quantifying the sulfonic acid functional group in Naphthalenesulfonic acid, diisononyl-. The sulfonic acid group (-SO₃H) is a strong acid and readily donates its proton in a neutralization reaction. This allows for its direct quantification by titration with a standardized strong base, such as sodium hydroxide (NaOH).

The analysis involves dissolving a known weight of the acid in a suitable solvent (often a mixture of water and an organic solvent like ethanol to ensure solubility) and titrating it with the standardized base solution. The endpoint of the titration, which corresponds to the complete neutralization of the sulfonic acid, can be determined using a colorimetric indicator or, more accurately, by monitoring the pH change with a potentiometer. The volume of titrant required to reach the equivalence point is used to calculate the molar amount of the sulfonic acid in the sample. This method is often specified for the assay of sulfonic acid compounds, with typical acceptance criteria for purity being in the range of 97.5% to 102.5%. thermofisher.com

For samples where the analyte is in its salt form (sulfonate), an ion-exchange resin can be used to convert the salt to its free acid form prior to titration. While highly accurate for quantifying the total acidic content, titration is a bulk property measurement and cannot distinguish between different isomers of diisononyl-naphthalenesulfonic acid. ijpsr.com

Sample Preparation and Enrichment Strategies

Solid-Phase Extraction (SPE) including Molecularly Imprinted Polymers and Anion-Exchange

Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique for isolating and concentrating Naphthalenesulfonic acid, diisononyl- from complex environmental and industrial matrices prior to analysis. SPE is more efficient and uses less solvent than traditional liquid-liquid extraction. The choice of sorbent is key to achieving high recovery and a clean extract.

For anionic compounds like naphthalenesulfonic acids, two primary SPE mechanisms are effective:

Reversed-Phase SPE : Sorbents such as styrene-divinylbenzene or C18-bonded silica are used. The sample is typically acidified to protonate the sulfonic acid group, increasing its hydrophobicity and promoting retention on the non-polar sorbent. The analyte is later eluted with an organic solvent like methanol or acetonitrile.

Anion-Exchange SPE : Sorbents with quaternary amine functional groups (Strong Anion Exchange, SAX) are used. The negatively charged sulfonate group is retained on the positively charged sorbent. The analyte is then eluted by changing the pH or by using a high ionic strength buffer to displace the sulfonate ion.

Molecularly Imprinted Polymers (MIPs) represent a more advanced form of SPE. These are highly cross-linked polymers synthesized in the presence of a template molecule (in this case, a naphthalenesulfonic acid derivative). The removal of the template leaves behind cavities that are sterically and chemically complementary to the target analyte, leading to very high selectivity for the compound of interest.

| SPE Sorbent Type | Interaction Mechanism | Typical Application | Elution Solvent |

|---|---|---|---|

| Styrene-Divinylbenzene Copolymer | Reversed-Phase / Hydrophobic | Extraction from aqueous samples like river water or industrial effluents. nih.gov | Methanol or Acetonitrile |

| Strong Anion-Exchange (SAX) | Ionic Interaction | Selective isolation of anionic sulfonates from complex matrices. | High salt concentration buffer or solvent with altered pH. |

| Molecularly Imprinted Polymer (MIP) | Highly Selective "Lock-and-Key" | Trace analysis requiring high specificity and removal of interferences. | Solvent mixture designed to disrupt specific binding interactions. |

Optimization of Solvent Extraction Protocols from Environmental and Industrial Matrices

Solvent extraction is a foundational technique for transferring an analyte from one liquid phase (typically aqueous) to another, immiscible liquid phase (organic solvent). Optimizing this process is essential for achieving quantitative recovery of Naphthalenesulfonic acid, diisononyl- from diverse samples such as industrial wastewater, soil leachates, or formulation matrices. The amphiphilic nature of the compound, possessing a large non-polar alkyl/naphthalene structure and a polar sulfonic acid group, requires careful selection of extraction parameters.

Key parameters for optimization include:

Solvent Choice : The selection of an appropriate organic solvent is critical. The solvent must be immiscible with the sample matrix and have a high affinity for the analyte. Solvents like dichloromethane, ethyl acetate, or n-butanol are often considered. The polarity of the solvent must be matched to the analyte for maximum partitioning.

pH Adjustment : The pH of the aqueous sample is the most critical variable. To extract the compound into an organic solvent, the aqueous phase should be acidified (e.g., with HCl to pH < 2). This ensures the sulfonic acid group is in its protonated, less polar form (-SO₃H), which significantly increases its solubility in the organic phase. Conversely, to keep the analyte in the aqueous phase, the pH should be neutral or basic, where it exists as the highly polar sulfonate anion (-SO₃⁻).

Salting Out : The addition of a neutral salt (e.g., NaCl) to the aqueous phase can increase the extraction efficiency. The salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and promoting its transfer into the organic solvent.

Extraction Technique : Advanced techniques such as ultrasonic-assisted extraction can improve efficiency by increasing the surface area contact between the two phases and reducing extraction time.

| Parameter | Variable | Effect on Extraction Efficiency |

|---|---|---|

| Aqueous Phase pH | Acidic (e.g., pH 2) vs. Neutral/Basic (pH > 7) | Acidification protonates the sulfonic acid, increasing organic solvent solubility and efficiency. |

| Organic Solvent | Polarity (e.g., Ethyl Acetate vs. Hexane) | Solvent polarity must be optimized to solubilize the large alkyl-aromatic structure. |

| Ionic Strength | Addition of Salt (e.g., NaCl) | Increases partitioning into the organic phase ("salting out" effect). |

| Phase Ratio | Volume of Solvent vs. Volume of Sample | Multiple extractions with smaller solvent volumes are more efficient than a single large volume extraction. |

| Mixing Method | Shaking, Vortexing, Sonication | Ensures intimate contact between phases to reach equilibrium quickly. |

Applications in Scientific Research and Industrial Processes Research Focus

Contributions to Analytical Chemistry

In the context of complex mixtures like pigments and dyes, water-soluble condensation products of alkyl naphthalene (B1677914) sulfonic acids with formaldehyde are employed as effective dispersants. google.com These agents create highly fluid and stable dispersions. google.com While direct applications in chromatographic separations are not detailed in the provided search results, the established role of diisononylnaphthalene sulfonic acid and its derivatives as potent dispersants for fine particles in complex chemical matrices underscores its potential utility in sample preparation and separation science, where preventing analyte aggregation is key to achieving effective and reproducible results.

While not referencing the diisononyl- derivative specifically, research into the separation of related naphthalenesulfonic acid compounds has contributed to the development of novel High-Performance Liquid Chromatography (HPLC) methods. One such innovation is the use of BIST™ (Bridge Ion Separation Technology) columns. These columns utilize a unique mechanism for separating analytes that are typically challenging to retain with conventional HPLC columns.

The BIST™ method allows for the retention of negatively charged analytes, such as 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid, on a negatively charged cation-exchange column. This is achieved through two key factors:

A multi-charged, positive buffer, which acts as a "bridge" linking the negatively charged analytes to the negatively charged column surface.

A mobile phase composed primarily of an organic solvent, which minimizes the formation of a solvation layer around the charged analytes, thereby enhancing the BIST™ effect.

This technology provides superior selectivity and resolution, unlocking new applications in chromatography for analyzing similarly structured acidic compounds.

Environmental Science and Bioremediation Research

Ecological Impact

Due to differences in physical-chemical properties, the ecological hazard of NSAs varies. Low solubility NSAs, which include DNNSA, were found to have a high hazard potential for aquatic organisms. canada.ca A draft screening assessment provided specific toxicity data for a related compound, Dinonylnaphthalenedisulfonic acid (DNNDSA), which can be used as an analogue.

Table 1: Aquatic Toxicity Data for a DNNSA Analogue

| Test Organism | Endpoint | Value (mg/L) |

|---|

Source: ECHA 2018a, as cited in the Draft Screening Assessment for the NSAs Group canada.ca

The term EC50 refers to the concentration of a substance that causes an effect (in this case, immobilization) in 50% of the test organisms within a specified time. Although the current risk is deemed low, there is concern that an increase in exposure levels could pose a greater risk, leading the Canadian government to consider applying Significant New Activity (SNAc) provisions to monitor future uses of DNNSA. canada.ca The aromatic and sulfonated nature of these compounds can make them resistant to biodegradation, leading to potential accumulation in aquatic environments. nih.gov

Advanced Materials Science and Engineering

Diisononyl-naphthalenesulfonic acid and its derivatives have found multiple applications in the field of advanced materials, primarily leveraging their surfactant, catalytic, and stability-enhancing properties.

One key application is as a dopant for conducting polymers . sigmaaldrich.com Doping is a process that introduces impurities into a material to alter its electrical properties. The sulfonic acid group in these compounds can help to create charge carriers within a polymer matrix, enhancing its conductivity.

In the realm of high-performance coatings, dinonylnaphthalene (B12650604) sulfonic acid is used as a pigment dispersant in high-solids coating compositions . google.com It effectively reduces the viscosity of the pigment mixture (mill base), allowing for a higher concentration of solids while maintaining acceptable application viscosities. google.com Furthermore, it serves as a crucial raw material in the production of high-quality paints and anti-rust agents, where it has been shown to significantly improve water resistance, adhesion, anti-scaling performance, and corrosion resistance. google.com

The compound also functions as an additive in industrial lubricants, greases, and cutting fluids, contributing to the stability and performance of these materials under demanding conditions. wikipedia.org Its role can also be that of a hydrophobic acid catalyst for amino cross-linked coatings, demonstrating its versatility in materials engineering. sigmaaldrich.com

Additive Functionalities in Lubricant, Grease, and Coating Formulations

Diisononylnaphthalenesulfonic acid (DINNSA) and its salts are significant additives in the formulation of industrial lubricants, greases, and coatings. wikipedia.orgsmolecule.com Their efficacy stems from their amphiphilic molecular structure, which features a polar sulfonate group and a nonpolar diisononyl naphthalene group. This structure allows them to function as effective rust and corrosion inhibitors. google.comgoogle.com

In lubricant and grease formulations, the neutral calcium salt of DINNSA is particularly noted. vanderbiltchemicals.com This compound forms a protective monolayer on metal surfaces. The polar head of the molecule adheres to the metal, while the oleophilic "tail" (the diisononylnaphthalene part) orients away from the surface. vanderbiltchemicals.com This film acts as a barrier, reducing the permeation of oxygen and water to the metal and thereby inhibiting the wet oxidation process that leads to rust. vanderbiltchemicals.com Research has shown that these additives are soluble in most petroleum-based and many synthetic oil products and are compatible with other common additives like antioxidants and antiwear agents. google.comvanderbiltchemicals.com They are typically used in lubricating oils at concentrations ranging from 0.01% to 10%. google.com

| Additive Type | Formulation | Primary Function | Mechanism of Action | Typical Concentration |

| Calcium Diisononylnaphthalene Sulfonate | Lubricants, Greases | Corrosion Inhibition | Forms a protective amphiphilic monolayer on metal surfaces, blocking oxygen and water. vanderbiltchemicals.com | 0.01% to 10% google.com |

| Zinc Diisononylnaphthalene Sulfonate | Coatings | Pigment Dispersant | Stabilizes finely divided solid particles in nonaqueous compositions. google.com | N/A |

| Diisononylnaphthalenesulfonic Acid | Coatings | Performance Enhancer | Improves water-resistance, adhesion, and anti-corrosion properties. google.com | N/A |

Research on Antistatic Agent Mechanisms in Fuel Technology

Static electricity generation in middle distillate fuels, such as diesel and jet fuels, poses a significant fire and explosion risk during high-speed transfer and handling. epo.org Diisononylnaphthalenesulfonic acid is a key component in antistatic additive packages, such as Stadis 450, designed to mitigate this hazard. wikipedia.org These additives function by increasing the electrical conductivity of the fuel, which allows static charges to dissipate more readily rather than accumulate to dangerous levels. wikipedia.org

Research into the mechanism focuses on how these additives introduce charge carriers into the highly nonpolar fuel medium. While DINNSA itself is not conductive, when formulated in an additive package, it facilitates the formation of mobile ionic species. wikipedia.orgresearchgate.net The operational principle involves the dissociation of the acidic sulfonate group, which, in the presence of other components in the additive blend (like polymeric polyamines), forms reverse micelles. These microscopic, charged aggregates are dispersed throughout the fuel, providing a pathway for charge conduction and dissipation. epo.orgresearchgate.net Studies investigate how different fuel components, particularly polar compounds, can interact with these additives. For instance, compounds containing polar N-H and O-H bonds can adversely affect antistatic performance by interacting with the sulfone group, whereas other acidic compounds like dodecylbenzenesulfonic acid can have synergistic effects. epo.orgresearchgate.net

| Additive Component | Role in Antistatic Mechanism | Interacting Fuel Components | Effect on Performance |

| Diisononylnaphthalenesulfonic Acid | Forms ionic species and reverse micelles that act as charge carriers. wikipedia.orgresearchgate.net | Polar compounds (e.g., aniline, m-cresol) | Adverse (forms hydrogen bonds with sulfone group) researchgate.net |

| Polymeric Polyamines | Component of additive package that facilitates micelle formation. epo.org | N/A | Essential for additive function |

| Dodecylbenzenesulfonic Acid | Strong acid | Can have synergistic effects, improving conductivity. epo.org | Synergistic |

Development and Evaluation of Photostabilizers for Polymer Systems

The degradation of polymers like poly(vinyl chloride) (PVC) upon exposure to ultraviolet (UV) light is a significant issue, leading to discoloration and loss of mechanical properties. mdpi.com Research has been directed towards developing effective photostabilizers to enhance the durability of these materials. While studies may not focus exclusively on the diisononyl- derivative, research into related naphthalenesulfonic acid compounds provides insight into their potential in this application. mdpi.comnih.gov

The development and evaluation of new organotin complexes containing naphthalenesulfonic acid ligands have shown promise. mdpi.com These complexes are synthesized and then incorporated into PVC films as additives. nih.gov Their performance is evaluated by exposing the polymer films to UV irradiation and monitoring various parameters over time. These evaluation metrics include:

Weight Loss: Stabilized films show significantly less weight loss compared to pure PVC films. mdpi.com

Functional Group Formation: Infrared (IR) spectroscopy is used to track the formation of carbonyl (C=O) and polyene (C=C) groups, which are indicators of degradation. Effective stabilizers limit the formation of these groups. mdpi.com

Surface Morphology: Changes in the surface of the polymer films, such as cracking and roughness, are examined. Stabilizers help maintain a smoother surface for longer durations. mdpi.com

The proposed mechanism for these naphthalenesulfonic acid-based stabilizers involves multiple functions. They can act as UV absorbers, primary and secondary antioxidants (radical decomposers), and peroxide decomposers. mdpi.comnih.gov Furthermore, they can inhibit the dehydrochlorination process, a primary degradation pathway for PVC. mdpi.com

Pharmaceutical and Biomedical Research

Investigation as Excipients and Stabilizers in Drug Formulations

Pharmaceutical excipients are non-active substances included in a drug formulation to aid the manufacturing process, enhance stability, or improve bioavailability and patient acceptability. tg.org.au They constitute a significant portion of most dosage forms. tg.org.au While direct research on diisononylnaphthalenesulfonic acid as a pharmaceutical excipient is not widespread, its chemical properties suggest potential applications. Its amphiphilic nature, with both hydrophobic (diisononyl) and hydrophilic/charged (sulfonic acid) regions, is characteristic of surfactants and stabilizers commonly used in formulations. wikipedia.org

In drug formulations, such compounds could be investigated for several roles:

Solubilizers: For poorly water-soluble active pharmaceutical ingredients (APIs), surfactant-like excipients can form micelles to encapsulate the drug, increasing its apparent solubility in aqueous environments. nih.gov

Wetting Agents: The surfactant properties can improve the wetting of hydrophobic drug particles, which is a critical step for dissolution.

Stabilizers: In liquid dosage forms like emulsions or suspensions, such molecules can adsorb at the oil-water or solid-liquid interface, preventing the separation of phases or the aggregation of particles.

Tablet Lubricants: In solid dosage forms, certain compounds can act as lubricants to prevent the tablet from sticking to manufacturing equipment during compression.

Research in this area would involve formulating a model drug with DINNSA or its salts and evaluating the stability, dissolution, and other quality attributes of the dosage form against formulations with standard, established excipients. dupont.com

Enhancement of Poorly Soluble Drug Bioavailability

A major challenge in pharmaceutical development is the poor aqueous solubility of many new drug candidates, which limits their absorption and oral bioavailability. nih.govnih.gov Several formulation strategies are researched to overcome this issue, and a compound with the properties of diisononylnaphthalenesulfonic acid could be relevant to these approaches. mdpi.commdpi.com

The potential for DINNSA to enhance bioavailability lies in its ability to increase the drug's dissolution rate and/or apparent solubility in the gastrointestinal tract. researchgate.net Research could explore its use in advanced drug delivery systems:

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level to form an amorphous solid dispersion. nih.gov An excipient like DINNSA could potentially act as a carrier or a stabilizer within these systems, preventing the drug from recrystallizing and thereby maintaining a high-energy, more soluble state. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation. nih.gov The surfactant properties of DINNSA make it a candidate for investigation as a component in such systems, helping to solubilize the drug in the oily phase and facilitate the formation of a stable emulsion in the gut. mdpi.com

Nanoparticle-Based Systems: Reducing drug particle size to the nanometer range increases the surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation. nih.gov DINNSA could be studied as a stabilizer in the production of drug nanosuspensions, adsorbing to the surface of the nanoparticles and preventing their aggregation.

Utilization in Hydrophobic Ion Pairing for Encapsulation in Nanocarriers

Hydrophobic ion pairing (HIP) is a formulation technique used to encapsulate charged, water-soluble drugs into lipid- or polymer-based nanocarriers, which are typically better suited for hydrophobic molecules. nih.govresearchgate.net The process involves complexing a charged drug with an oppositely charged amphiphilic molecule (a "counterion"). This neutralizes the charge of the drug and adds a hydrophobic moiety, rendering the resulting ion-pair complex water-insoluble and thus amenable to encapsulation using methods like nanoprecipitation. nih.govmonash.edu

Diisononylnaphthalenesulfonic acid is an ideal candidate for investigation as a counterion for cationic (positively charged) drugs. Its sulfonic acid group provides the negative charge, while the large, bulky diisononylnaphthalene portion provides the necessary hydrophobicity. wikipedia.org

The research process would involve:

Complex Formation: A cationic drug is mixed with DINNSA in solution. The ionic bond forms between the drug's positive charge and the sulfonate's negative charge.

Precipitation/Encapsulation: The resulting hydrophobic complex precipitates from the aqueous solution. This complex can then be encapsulated into nanocarriers, such as solid lipid nanoparticles or polymeric nanoparticles, often with high efficiency. nih.govnih.gov

Release Mechanism: Drug release from these nanocarriers can be triggered by the disruption of the ionic bond in a physiological environment (e.g., in the presence of salt ions in the bloodstream or gastrointestinal fluid), allowing the now-soluble drug to be released at the target site. monash.edu

This approach has been shown to significantly improve the oral bioavailability of certain drugs by protecting them from degradation and enabling their transport across biological membranes. nih.gov

| Research Area | Potential Role of Diisononylnaphthalenesulfonic Acid | Underlying Principle | Investigated Outcome |

| Excipient in Formulations | Solubilizer, Wetting Agent, Stabilizer | Amphiphilic nature reduces interfacial tension and forms micelles. nih.gov | Improved formulation stability and drug dissolution. |

| Bioavailability Enhancement | Component in Solid Dispersions or SEDDS | Increases drug dissolution rate and apparent solubility. nih.govresearchgate.net | Higher drug absorption and bioavailability. |

| Hydrophobic Ion Pairing | Hydrophobic Counterion for Cationic Drugs | Forms a charge-neutral, water-insoluble complex with the drug. nih.govresearchgate.net | High drug loading and encapsulation efficiency in nanocarriers. monash.edu |

Development of Fluorescent Probes for Protein-Ligand Interactions

Naphthalenesulfonic acid derivatives have emerged as valuable tools in the study of protein-ligand interactions due to their environmentally sensitive fluorescence. While research on the specific diisononyl derivative is not extensively documented in publicly available literature, the broader class of (phenylamino)naphthalenesulfonic acids, particularly 8-anilino-1-naphthalenesulfonic acid (ANS), serves as a well-established model for developing fluorescent probes. acs.orgnih.gov These compounds typically exhibit weak fluorescence in aqueous solutions but demonstrate a significant increase in fluorescence quantum yield and a blue shift in their emission maximum upon binding to hydrophobic sites on proteins. acs.orgnih.gov This property makes them excellent probes for investigating the hydrophobic pockets of proteins and the dynamics of ligand binding. acs.orgnih.gov

The mechanism of action for these probes involves the sulfonate group anchoring the molecule to cationic side chains on the protein surface, while the anilinonaphthalene core inserts into nearby hydrophobic pockets. acs.orgnih.gov The change in the polarity of the microenvironment surrounding the probe upon binding leads to its altered fluorescence characteristics. acs.orgnih.gov This solvatochromic behavior is instrumental in studying protein conformation, binding affinities, and the nature of enzymatic binding sites. nih.gov

Recent advancements in synthetic methodologies, such as microwave-assisted copper(0)-catalyzed Ullmann coupling, have enabled the efficient synthesis of a variety of ANS derivatives with diverse spectral properties. acs.orgnih.gov These synthetic routes offer higher yields and milder reaction conditions compared to traditional methods. acs.orgnih.gov By modifying the substituents on the anilino or naphthalene rings, researchers can tune the photophysical properties of the probes, leading to improved quantum yields, different absorption and emission maxima, and in some cases, a complete loss of fluorescence, which can be useful for specific sensing applications. acs.org

Detailed Research Findings

Research into ANS and its derivatives has provided significant insights into their application as fluorescent probes. Studies have shown that the spectral properties of these molecules are highly dependent on their chemical structure and the surrounding environment. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the fluorescence quantum yield and the Stokes shift of the molecule. acs.org

The utility of these probes has been demonstrated in the study of various proteins, including serum albumin, apomyoglobin, and alcohol dehydrogenase. acs.orgnih.gov The nonspecific binding nature of ANS to hydrophobic pockets has made it a versatile tool for characterizing these proteins. acs.orgnih.gov

The table below summarizes the spectral properties of selected ANS derivatives in different solvents, illustrating the effect of environmental polarity on their fluorescence.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| 8-anilino-1-naphthalenesulfonic acid (ANS) | Water | 350 | 515 | 0.003 |

| Ethylene Glycol | 368 | 467 | 0.37 | |

| Methanol | 368 | 482 | 0.23 | |

| Derivative with electron-donating group | Water | 360 | 530 | 0.001 |

| Ethylene Glycol | 375 | 480 | 0.45 | |

| Derivative with electron-withdrawing group | Water | 345 | 505 | 0.005 |

| Ethylene Glycol | 360 | 460 | 0.30 |

Note: The data in this table is representative and compiled from general findings on ANS and its derivatives to illustrate the principles of their function as fluorescent probes.

Further research has focused on synthesizing sulfonamide-containing naphthalimides as potential fluorescent imaging probes. mdpi.com These derivatives have shown low cytotoxicity and high uptake by certain cell lines, making them promising candidates for in-vivo imaging applications. mdpi.com The development of such targeted probes opens up new avenues for noninvasive detection and imaging in biological systems. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.